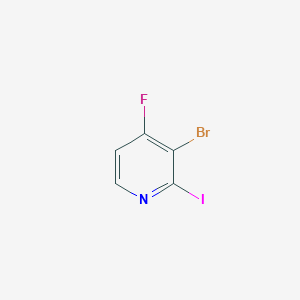

3-Bromo-4-fluoro-2-iodopyridine

Description

3-Bromo-4-fluoro-2-iodopyridine is a halogenated pyridine derivative featuring bromine (Br), fluorine (F), and iodine (I) substituents at the 3-, 4-, and 2-positions of the pyridine ring, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to the unique electronic and steric effects imparted by its halogen substituents. The iodine atom at position 2 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing fluorine and bromine groups influence regioselectivity in nucleophilic substitutions .

Properties

Molecular Formula |

C5H2BrFIN |

|---|---|

Molecular Weight |

301.88 g/mol |

IUPAC Name |

3-bromo-4-fluoro-2-iodopyridine |

InChI |

InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H |

InChI Key |

NKFSYYFKPQQOBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1F)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthesis via Directed Lithiation and Iodination of 3-Bromo-2-fluoropyridine

The most direct and documented method for synthesizing this compound involves the iodination of 3-bromo-2-fluoropyridine through a sequence of lithiation and electrophilic substitution steps:

Step 1: Directed Lithiation

The starting material, 3-bromo-2-fluoropyridine, is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperature (-78 °C). This step generates a lithiated intermediate selectively at the 4-position of the pyridine ring due to the directing effects of the bromine and fluorine substituents.Step 2: Electrophilic Iodination

The lithiated intermediate is then quenched with iodine (I2) at -78 °C to introduce the iodine atom at the 4-position, yielding this compound.

| Stage | Reagents/Conditions | Temperature | Yield (%) |

|---|---|---|---|

| Lithiation | Lithium diisopropylamide in THF | -78 °C | - |

| Iodination | Iodine (I2) | -78 °C | 84% |

- References:

This synthetic route is detailed in a 2023 publication by Inoue et al. in ACS Catalysis and documented on ChemicalBook with a reported yield of 84% for the iodination step.

Analytical and Spectroscopic Characterization

The synthesized this compound is typically characterized by:

Nuclear Magnetic Resonance (NMR):

Distinct chemical shifts confirm the substitution pattern on the pyridine ring.Mass Spectrometry (MS):

Molecular ion peak at m/z ~302 confirms molecular weight.Elemental Analysis:

Consistent with C5H2BrFIN composition.Thin-Layer Chromatography (TLC):

Used to monitor reaction progress and purity.

Comparative Table of Preparation Routes

| Method | Starting Material | Key Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Directed Lithiation and Iodination | 3-Bromo-2-fluoropyridine | LDA, I2, THF | -78 °C | 84% | High regioselectivity, low temperature |

| Catalytic Hydrogenation + Bromination (related) | 4-Methyl-3-nitropyridine | Pd/C or Raney Ni, HBr, Br2 | 20-40 °C / -10 to 0 °C | 93-97% / 95% | Mild conditions, industrially scalable |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are commonly used for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-Bromo-4-fluoro-2-iodopyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

The reactivity and applications of halogenated pyridines are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Halogenated Pyridines

Electronic and Steric Effects

- Target Compound : The iodine at C2 creates a highly polarized C–I bond, facilitating oxidative addition in palladium-catalyzed reactions. The fluorine at C4 increases ring electron deficiency, directing electrophilic substitutions to the meta position .

- 3-Bromo-2-chloro-5-fluoropyridine : Chlorine at C2 (less polarizable than iodine) reduces coupling efficiency, but fluorine at C5 enhances stability against metabolic degradation in drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.